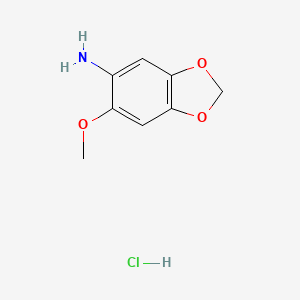![molecular formula C9H7ClN2O2S B8052425 Ethyl 2-chlorothieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B8052425.png)
Ethyl 2-chlorothieno[3,2-d]pyrimidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-chlorothieno[3,2-d]pyrimidine-4-carboxylate is a chemical compound belonging to the class of thieno[3,2-d]pyrimidines. This compound features a thieno[3,2-d]pyrimidine core structure with a chlorine atom at the 2-position and an ethyl ester group at the 4-position. It is a versatile intermediate used in various chemical, biological, and pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
Palladium-Catalyzed Carbonylation: One common synthetic route involves the palladium-catalyzed carbonylation of substituted 4-chlorothieno[3,2-d]pyrimidines[_{{{CITATION{{{1{Efficient method for the synthesis of novel substituted thieno[2,3-d ...](https://link.springer.com/article/10.1007/s10593-019-02437-1). This method typically uses palladium(II) chloride (PdCl2) and a phosphine ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) to facilitate the carbonylation reaction[{{{CITATION{{{_1{Efficient method for the synthesis of novel substituted thieno2,3-d ....
Substitution Reactions: Another approach involves nucleophilic substitution reactions where a suitable nucleophile replaces the chlorine atom at the 2-position[_{{{CITATION{{{_1{Efficient method for the synthesis of novel substituted thieno2,3-d ....
Industrial Production Methods: Industrial production of this compound often involves large-scale palladium-catalyzed carbonylation reactions under optimized conditions to ensure high yield and purity. The process is typically carried out in a controlled environment to manage the reactivity of the intermediates and the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the chlorine atom or other functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chlorine atom at the 2-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Chloro-substituted thieno[3,2-d]pyrimidines.
Substitution Products: A variety of substituted thieno[3,2-d]pyrimidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-chlorothieno[3,2-d]pyrimidine-4-carboxylate is widely used in scientific research due to its versatility and reactivity. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its applications include:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of biological systems and the development of bioactive compounds.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Ethyl 2-chlorothieno[3,2-d]pyrimidine-4-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets vary based on the compound's derivatives and the context of its use.
Comparación Con Compuestos Similares
Ethyl 2-chlorothieno[3,2-d]pyrimidine-4-carboxylate is similar to other thieno[3,2-d]pyrimidines, such as Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate. its unique substitution pattern and functional groups contribute to its distinct chemical properties and reactivity. Other similar compounds include:
Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate
Ethyl 2-chlorothieno[3,2-d]pyrimidine-5-carboxylate
Ethyl 2-chlorothieno[3,2-d]pyrimidine-6-carboxylate
These compounds share the thieno[3,2-d]pyrimidine core but differ in the position and nature of substituents, leading to variations in their chemical behavior and applications.
Propiedades
IUPAC Name |
ethyl 2-chlorothieno[3,2-d]pyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c1-2-14-8(13)6-7-5(3-4-15-7)11-9(10)12-6/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZDCLKMFFKYCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC2=C1SC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate](/img/structure/B8052355.png)
![Rac-(3ar,6as)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B8052356.png)
![(1R)-2-phenyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine;hydrochloride](/img/structure/B8052371.png)
![tert-Butyl cis-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B8052375.png)
![Benzenamine, N-[3-(phenylamino)-2-propenylidene]-, hydrochloride](/img/structure/B8052386.png)




![t-Butyl N-[(2z)-2-(2,6-difluorophenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B8052416.png)
![7-chloro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B8052423.png)
